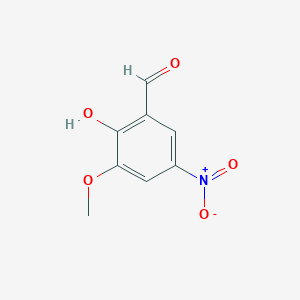

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Beschreibung

Contemporary Significance in Chemical Research

The primary significance of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in contemporary research lies in its role as a versatile starting material for the synthesis of more complex molecules. chemicalbook.comcymitquimica.com The aldehyde group is particularly reactive, readily participating in condensation reactions to form Schiff bases. sigmaaldrich.comnih.gov Schiff bases, characterized by a carbon-nitrogen double bond, are an important class of compounds in coordination chemistry and materials science. nih.govbyjus.com

Furthermore, this compound is a key intermediate in the synthesis of spiropyran derivatives. chemicalbook.comcymitquimica.com For instance, it is used to synthesize zinc-selective spiropyran-based fluorescent and photoregenerable receptors. chemicalbook.comcymitquimica.com These spiropyrans are notable for their photochromic properties, meaning they can change color upon exposure to light.

Its utility extends to the creation of various other organic structures, including:

(E)-2,4-dihydroxy-N'-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate chemicalbook.comcymitquimica.com

Ethyl 4-(8-methoxy-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indoline]-1'-yl)butanoate chemicalbook.comcymitquimica.com

1-(3-carbomethoxypropyl)-3-3-dimethyl-8-methoxy-6-nitrospiro[2H-1]-benzopyran-2,2-indoline chemicalbook.comcymitquimica.com

N-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-beta-alanine sigmaaldrich.com

Interdisciplinary Research Trajectories

The applications of molecules derived from this compound extend beyond pure chemistry, branching into various interdisciplinary fields. The derivatives often exhibit interesting biological activities and material properties, driving research in medicinal chemistry, materials science, and analytical chemistry.

Fluorescent Sensors: A significant interdisciplinary application is in the development of chemosensors. Spiropyrans synthesized from this compound are being investigated for their ability to detect metal ions. acs.org The presence of a methoxy (B1213986) group in the benzopyran moiety influences the absorption and fluorescence emission spectra of these compounds, which can be tailored for detecting specific ions like Fe²⁺, Sn²⁺, and Pb²⁺ in aqueous solutions. acs.org

Biological Activity of Derivatives: While research on the biological activity of the title compound itself is limited in the provided context, its derivatives, particularly Schiff bases and their metal complexes, are a major focus of study. Although specific results for derivatives of this compound are not detailed in the search results, the broader class of related salicylaldehyde-derived Schiff bases has shown promise. For example, Schiff bases derived from other substituted salicylaldehydes have demonstrated significant anticancer activities against various cell lines. nih.gov Similarly, derivatives of related nitrobenzaldehydes have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. oatext.com Research on related compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) has shown antibacterial and antibiofilm activities against Staphylococcus aureus. nih.gov This suggests a potential avenue for future research into the biological applications of this compound derivatives.

Table 2: Research Applications of Derivatives

| Derivative Class | Research Area | Specific Application Example |

|---|---|---|

| Spiropyrans | Materials Science, Analytical Chemistry | Development of fluorescent and photoregenerable receptors for selective zinc detection. chemicalbook.comcymitquimica.comacs.org |

| Schiff Bases | Medicinal Chemistry, Coordination Chemistry | Investigated for potential anticancer and antimicrobial activities (based on related structures). nih.govoatext.com |

| Hydrazones | Medicinal Chemistry | Synthesis of (E)-2,4-dihydroxy-N'-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate. chemicalbook.comcymitquimica.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-3-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-3-6(9(12)13)2-5(4-10)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKHVFKBOHFYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308645 | |

| Record name | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17028-61-4 | |

| Record name | 17028-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-nitro-m-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Hydroxy 3 Methoxy 5 Nitrobenzaldehyde

Established Synthetic Routes

The preparation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde is predominantly achieved through direct functionalization of a substituted benzene (B151609) ring. The key established routes include condensation reactions to form the aldehyde group, nitration of a pre-existing aldehyde, and the reduction of the nitro group for further functionalization.

Condensation-Based Methodologies

While direct condensation methods to synthesize this compound are not extensively documented, several classical reactions for the formylation of phenols provide a basis for potential synthetic pathways. These reactions introduce an aldehyde group onto a phenolic precursor.

One such method is the Duff reaction , which involves the formylation of phenols using hexamine in the presence of an acid catalyst. This reaction typically directs the formyl group to the ortho position relative to the hydroxyl group. wikipedia.org For a precursor like 4-nitro-2-methoxyphenol, the Duff reaction could theoretically introduce the aldehyde group at the desired position.

Another relevant method is the Reimer-Tiemann reaction , which employs chloroform and a strong base to formylate phenols, also with a preference for the ortho position. lscollege.ac.inscribd.com The reaction proceeds through the formation of a dichlorocarbene intermediate. lscollege.ac.in The efficiency of these reactions can be influenced by the nature of the substituents already present on the aromatic ring.

It is important to note that the application of these specific condensation reactions for the direct synthesis of this compound is not widely reported, with nitration of an existing aldehyde being the more common approach.

Subsequent to its synthesis, this compound can undergo condensation reactions with various amines to form Schiff base ligands. researchgate.net For instance, it can be condensed with compounds like 2,4-dimethylaniline (B123086) or 3,4-difluoroaniline (B56902). researchgate.net

Nitration of Precursor Molecules

The most direct and widely cited method for the synthesis of this compound involves the nitration of a suitable precursor molecule, namely o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

A general procedure for this synthesis involves dissolving o-vanillin in glacial acetic acid. chemicalbook.com To this solution, a nitrating agent such as yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) is added, and the reaction is stirred at room temperature. chemicalbook.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). chemicalbook.com Upon completion, the product is precipitated by the addition of ice-cold water and can be collected by filtration. chemicalbook.com

An analogous nitration is that of vanillin (4-hydroxy-3-methoxybenzaldehyde) to produce its isomer, 5-nitrovanillin (B156571). This reaction is often carried out using nitric acid in an acetic acid solvent at low temperatures. digitaloceanspaces.com

| Precursor | Nitrating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| o-Vanillin | Y(NO₃)₃·6H₂O | Glacial Acetic Acid | This compound | chemicalbook.com |

| Vanillin | Nitric Acid | Acetic Acid | 5-Nitrovanillin | digitaloceanspaces.com |

Nitro Group Reduction and Subsequent Functionalization

Once synthesized, the nitro group of this compound can be a versatile functional handle for further molecular elaboration. A common transformation is the reduction of the nitro group to an amine. This can be followed by diazotization and subsequent decomposition to introduce a hydroxyl group.

A one-pot method has been described for the conversion of a nitro-benzaldehyde to a hydroxy-benzaldehyde. mdma.ch This process involves the reduction of the nitro group to an amino group using a reducing agent like sodium hydrosulfite. mdma.ch The resulting aminobenzaldehyde is then diazotized with a nitrite (B80452) source in the presence of a strong acid. mdma.ch The diazonium salt is subsequently decomposed, often by heating in an acidic aqueous solution, to yield the corresponding hydroxybenzaldehyde. mdma.ch This methodology provides a pathway to transform the nitro-substituted compound into other valuable derivatives.

Precursor Compounds in Synthetic Pathways

The primary and most direct precursor for the synthesis of this compound is o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Its chemical structure provides the necessary arrangement of hydroxyl and methoxy (B1213986) groups, directing the incoming nitro group to the desired position on the aromatic ring.

In a broader context of synthesizing related compounds, vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a key precursor for the isomeric 5-nitrovanillin. digitaloceanspaces.com The methodologies employed for the nitration of vanillin are often analogous and informative for the synthesis of its 2-hydroxy isomer.

For condensation-based approaches, a potential precursor would be a phenol with the appropriate substitution pattern, such as 4-nitro-2-methoxyphenol , to which an aldehyde group would be introduced.

| Precursor Compound | Target Compound or Related Isomer | Synthetic Approach |

|---|---|---|

| o-Vanillin | This compound | Nitration |

| Vanillin | 5-Nitrovanillin | Nitration |

| 4-Nitro-2-methoxyphenol | This compound | Formylation (e.g., Duff or Reimer-Tiemann reaction) |

Optimization of Synthetic Yields for Research Applications

Optimizing the synthetic yield of this compound is crucial for its efficient use in research and development. Several factors can be manipulated to enhance the reaction outcome.

For the nitration of o-vanillin, the choice of nitrating agent and solvent system is critical. The use of milder nitrating agents can help to reduce the formation of by-products. Research into "greener" nitration methods for vanillin has explored the use of nitrate salts, such as calcium nitrate, in conjunction with weaker acids like glacial acetic acid, which may offer a safer and more environmentally friendly alternative to strong acids like sulfuric and nitric acid. researchgate.net

The reaction conditions, including temperature and reaction time, must be carefully controlled. Low-temperature nitrations are often employed to increase the selectivity of the reaction and minimize side reactions. digitaloceanspaces.com

Elucidation of Molecular Structure and Electronic Configuration in 2 Hydroxy 3 Methoxy 5 Nitrobenzaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for determining the structure of molecules. Techniques such as vibrational, nuclear magnetic resonance, and electronic absorption spectroscopy provide detailed information about the functional groups, connectivity of atoms, and electron distribution within 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of an organic molecule.

While specific NMR data for this compound is scarce in readily accessible literature, data for its isomer, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin), provides insight into the types of signals expected. In the ¹H NMR spectrum of 5-nitrovanillin (B156571), recorded in DMSO-d₆, the aldehyde proton (CHO) appears as a singlet at approximately 9.88 ppm. chemicalbook.com The aromatic protons show signals at 8.11 ppm and 7.63 ppm, and the methoxy (B1213986) group (OCH₃) protons resonate as a singlet around 3.99 ppm. chemicalbook.com The exact chemical shifts for this compound would differ due to the different substitution pattern on the benzene (B151609) ring.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

Studies have been conducted on the UV-Vis absorption spectra of various derivatives synthesized from this compound (also known as 3-methoxy-5-nitrosalicylaldehyde). For instance, spiropyran derivatives prepared from this compound have been analyzed, showing absorption in the visible range, which is crucial for their photochromic properties. acs.orgacs.org Similarly, the UV-Vis spectrum of the related compound 2-hydroxy-3-nitrobenzaldehyde (B105151) shows distinct absorption bands. nist.gov However, the specific absorption maxima (λmax) for the parent compound, this compound, are not detailed in the available search results.

Mass Spectrometric Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

The molecular formula of this compound is C₈H₇NO₅, corresponding to a molecular weight of 197.14 g/mol . sigmaaldrich.comchembk.comsigmaaldrich.com In mass spectrometry, this would result in a molecular ion peak [M]⁺ at an m/z value of approximately 197.

For the isomeric 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the mass spectrum shows a prominent molecular ion peak at m/z 197. digitaloceanspaces.com The fragmentation of aromatic aldehydes typically involves the loss of a hydrogen atom (M-1) or the formyl radical (M-29, CHO). miamioh.edu Further fragmentation of 5-nitrovanillin leads to characteristic ions, and while a similar pattern is expected for its isomer, the precise relative abundances of fragment ions may vary. chemicalbook.com

Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound. It provides precise bond lengths, bond angles, and details about intermolecular interactions in the solid state.

While SCXRD studies have been performed on numerous derivatives, such as Schiff bases synthesized from 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), specific crystallographic data for this compound is not available in the surveyed literature. researchgate.netmdpi.com Structural studies on related compounds, like various nitro-substituted benzaldehydes, confirm that the planarity of the molecule is influenced by intramolecular hydrogen bonding between the hydroxyl and aldehyde groups and by the orientation of the nitro group relative to the aromatic ring.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for investigating various intermolecular interactions within a crystal lattice. For this compound, this analysis provides quantitative insights into how molecules are packed in the solid state. The analysis involves generating a three-dimensional surface around a molecule, colored to represent different types of intermolecular contacts.

The Hirshfeld surface is mapped with the normalized contact distance (d_norm). Red-colored areas on the d_norm map indicate intermolecular contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, such as hydrogen bonds. Blue regions represent contacts longer than this sum, while white areas denote contacts that are approximately equal to the sum of the van der Waals radii.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular contacts and their relative contributions to the total surface area. For this compound, these plots reveal the prevalence of specific interactions that stabilize the crystal structure. The most significant of these are the contacts between oxygen and hydrogen atoms, which account for nearly half of all interactions on the Hirshfeld surface.

Table 1: Contribution of Intermolecular Contacts to the Hirshfeld Surface Area

| Interacting Atoms | Contribution (%) |

|---|---|

| O···H / H···O | 47.3% |

| H···H | 17.5% |

| C···H / H···C | 10.3% |

| O···O | 7.2% |

| C···O / O···C | 6.8% |

| N···H / H···N | 4.8% |

| C···C | 4.0% |

| N···O / O···N | 2.1% |

Data derived from studies on the crystal structure of this compound.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the molecular structure and properties of compounds like this compound. researchgate.net Theoretical investigations commonly employ the B3LYP functional combined with a high-level basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netbiointerfaceresearch.com

This approach is used to determine the most stable geometric conformation of the molecule by finding the minimum energy structure on the potential energy surface. The results of these calculations, including bond lengths, bond angles, and dihedral angles, typically show excellent agreement with experimental data obtained from X-ray diffraction. researchgate.net

Furthermore, DFT calculations are essential for analyzing the vibrational properties of the molecule. By calculating the harmonic vibrational frequencies, researchers can assign the various vibrational modes observed in experimental FT-IR (Fourier Transform Infrared) and FT-Raman spectra. researchgate.netniscpr.res.in A scaling factor is often applied to the computed frequencies to correct for anharmonicity and limitations of the theoretical model, leading to a strong correlation between theoretical and experimental spectra. researchgate.net This detailed vibrational analysis confirms the molecular structure and provides insights into the strength and nature of its chemical bonds. researchgate.net

Quantum Chemical Descriptors and Electronic Properties

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic behavior and chemical reactivity of a molecule. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. malayajournal.orgscirp.org These energies are calculated using DFT methods to provide insights into intramolecular charge transfer processes. researchgate.net

For Schiff bases derived from this compound, such as (E)-2-((4-methoxyphenylimino)methyl)-3-methoxy-5-nitrophenol (MMP) and (E)-2-((4-fluorophenylimino)methyl)-3-methoxy-5-nitrophenol (FMP), these values have been theoretically determined. researchgate.net

Table 2: Calculated FMO Properties for Derivatives of this compound

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| MMP | Not Specified | Not Specified | 1.34 |

| FMP | Not Specified | Not Specified | 3.64 |

Data calculated for Schiff base derivatives using the DFT/B3LYP/6-311G++(d,p) method. researchgate.net

The distribution of these orbitals shows that the HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is concentrated around the electron-deficient sites, indicating the pathways for electronic transitions. malayajournal.org

The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO energy gap (ΔE). irjweb.com This value is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgscirp.org A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. malayajournal.org

The band gap is directly linked to the molecule's electronic absorption properties and its potential for charge transfer within the molecular system. researchgate.netscirp.org As seen in the table above, the calculated band gaps for derivatives of this compound are 1.34 eV and 3.64 eV, respectively, highlighting how different substituents can modulate the electronic properties of the core structure. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties (Polarizability and Hyperpolarizability)

Molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, are candidates for materials with high nonlinear optical (NLO) activity. The nitro group (-NO2) acts as a strong electron acceptor, while the hydroxyl (-OH) and methoxy (-OCH3) groups are electron donors, making this compound and its derivatives promising for NLO applications. researchgate.net

Computational DFT methods are used to predict the NLO properties by calculating the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ijeijournal.comdtic.mil The first hyperpolarizability is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net

Theoretical studies on Schiff base derivatives of this compound have shown significant hyperpolarizability values, indicating their potential as NLO materials. researchgate.net

Table 3: Calculated NLO Properties for Derivatives of this compound

| Compound | First Static Hyperpolarizability (β) (x 10⁻³³ esu) |

|---|---|

| MMP | 29273.7 |

| FMP | 26500.5 |

Data calculated for Schiff base derivatives using the DFT/B3LYP/6-311G++(d,p) method. researchgate.net

These large computed values are attributed to the efficient charge transfer from the donor to the acceptor groups through the conjugated system of the molecule, a characteristic feature of effective NLO compounds. researchgate.net

Proton Transfer Equilibrium Investigations in Related Systems

The phenomenon of intramolecular proton transfer is a critical aspect of the chemistry of Schiff bases derived from salicylaldehydes, including those related to this compound. This process involves the transfer of the phenolic proton to the imine nitrogen atom, resulting in a tautomeric equilibrium between two primary forms: the enol-imine and the keto-amine tautomers. nih.gov This equilibrium is fundamental to understanding the chemical and photophysical behaviors, such as thermochromism and photochromism, observed in these compounds. rsc.org

The position of this equilibrium is not static; it is significantly influenced by a variety of factors including the nature of the solvent, temperature, and the electronic properties of substituents on both the salicylaldehyde (B1680747) and amine-derived portions of the molecule. nih.govrsc.org Theoretical and experimental studies on related systems, such as Schiff bases derived from 5-nitrosalicylaldehyde, provide insight into the dynamics at play. nih.govresearchgate.net

Research indicates that the electronic nature of substituents is a key determinant of the tautomeric balance. nih.gov Specifically, the presence of strong electron-withdrawing groups, like the nitro group (–NO₂), tends to stabilize the keto-amine form by reducing the energy difference between the two tautomers. nih.govsci-hub.se Conversely, electron-releasing groups increase this energy gap, favoring the enol-imine form. nih.gov While the enol-imine tautomer is generally more stable in the gas phase, the energy difference in solution is considerably lower, allowing for a more accessible equilibrium. nih.gov

Further complexity arises from the contribution of a zwitterionic (phenolate-iminium) resonance structure to the proton-transferred state. mdpi.com Computational studies on Schiff bases reveal that the proton transfer form is not a pure keto-amine but rather a resonance hybrid. mdpi.com This resonance stabilization between the keto and zwitterionic structures is a distinguishing feature compared to other types of intramolecularly hydrogen-bonded systems like Mannich bases. mdpi.com

The table below summarizes the key factors known to influence the enol-imine ⇌ keto-amine equilibrium in salicylaldehyde Schiff bases.

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Polar solvents tend to stabilize the more polar keto-amine and zwitterionic forms. nih.govnih.gov | The increased dipole moment of the proton-transferred species is better solvated by polar environments. |

| Substituents | Electron-withdrawing groups (e.g., –NO₂) on the salicyl ring favor the keto-amine form. nih.gov | These groups stabilize the negative charge that develops on the phenolate (B1203915) oxygen in the keto/zwitterionic resonance structures. |

| Physical State | The equilibrium can differ significantly between the solid state and solution. rsc.org | Crystal packing forces and specific intermolecular interactions in the solid state can lock the molecule in one tautomeric form. rsc.orgrsc.org |

| Temperature | The equilibrium is temperature-dependent, a phenomenon known as thermochromism. rsc.org | A change in temperature can provide the energy needed to overcome the barrier between the two tautomeric states. |

Detailed computational analyses have quantified the contributions of different resonance structures in Schiff bases. These studies show that while the initial enol form has minimal keto character, the proton-transferred state is a significant mixture of keto and zwitterionic forms. mdpi.com

The following table presents results from a theoretical study on a model Schiff base system, illustrating the composition of the different states. mdpi.com

| Molecular State | Calculated Keto Character (%) | Dominant Tautomeric Form |

| Enol Form (Intramolecular H-Bond) | ~11% | Enol-Imine |

| Proton Transfer State | ~40% | Resonance hybrid of Keto-Amine and Zwitterion |

Chemical Reactivity and the Formation of Functionalized Derivatives of 2 Hydroxy 3 Methoxy 5 Nitrobenzaldehyde

Condensation Reactions for Schiff Base Synthesis

The aldehyde functional group in 2-hydroxy-3-methoxy-5-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). researchgate.netlearncbse.in These reactions are fundamental in constructing larger, more complex molecules with diverse applications.

Synthesis of Monomeric Schiff Base Ligands

Monomeric Schiff base ligands are synthesized by the direct condensation of this compound with a stoichiometric amount of a primary amine. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of acid. researchgate.netmdpi.com The resulting Schiff base ligands are often crystalline solids and can be purified by recrystallization.

A variety of primary amines have been utilized to synthesize monomeric Schiff bases from this compound. These include, but are not limited to, substituted anilines and other aromatic amines. For instance, condensation with 2,4-dimethylaniline (B123086) and 3,4-difluoroaniline (B56902) yields the corresponding Schiff base ligands. researchgate.net Similarly, reactions with various haloanilines have been reported to produce a series of Schiff bases. researchgate.net

The general structure of these monomeric Schiff bases features the 2-hydroxy-3-methoxy-5-nitrophenyl moiety linked to the nitrogen atom of the former amine via the azomethine group. The presence of the hydroxyl and nitro groups on the aromatic ring, along with the methoxy (B1213986) group, influences the electronic properties and coordination behavior of the resulting ligand.

Table 1: Examples of Monomeric Schiff Base Ligands Derived from this compound

| Amine Reactant | Resulting Schiff Base Ligand | Reference |

| 2,4-Dimethylaniline | 2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol | researchgate.net |

| 3,4-Difluoroaniline | 2-((3,4-difluorophenylimino)methyl)-6-methoxy-4-nitrophenol | researchgate.net |

| Various Haloanilines | 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol | researchgate.net |

Synthesis of Macrocyclic Schiff Base Ligands

Macrocyclic Schiff base ligands are large, cyclic molecules that can be synthesized through condensation reactions involving this compound and diamines. These reactions, often referred to as template reactions, are typically carried out in the presence of a metal ion which acts as a template, guiding the cyclization process to form the macrocyclic structure.

The synthesis of macrocyclic Schiff bases from this aldehyde is a specialized area of coordination chemistry. While the general principle involves the condensation of the aldehyde with a suitable diamine in the presence of a metal template, specific examples directly utilizing this compound are less commonly reported in general literature compared to their monomeric counterparts. However, the underlying principle remains the same as for other aromatic aldehydes.

Complexation with Metal Ions for Coordination Compound Development

The Schiff base ligands derived from this compound, as well as the parent aldehyde itself, are excellent ligands for the formation of coordination compounds with a variety of metal ions. The presence of multiple donor atoms (oxygen from the hydroxyl and methoxy groups, and nitrogen from the imine group in Schiff bases) allows for the formation of stable chelate rings with metal centers.

Synthesis of Transition Metal Complexes

Transition metal complexes of Schiff bases derived from this compound are typically synthesized by reacting the pre-formed ligand with a metal salt in a suitable solvent. researchgate.netijert.org Alternatively, in situ methods can be employed where the aldehyde, amine, and metal salt are reacted together in a one-pot synthesis. ijert.org

A range of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II), have been successfully incorporated into coordination complexes with these ligands. researchgate.netijert.orgnih.gov The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary depending on the reaction conditions and the nature of the metal ion and ligand. For example, both 1:1 and 1:2 metal-to-ligand ratios have been observed. ijert.org

Table 2: Examples of Transition Metal Complexes

| Ligand Derived From | Metal Ion | Resulting Complex | Reference |

| This compound and 2,4-dimethylaniline | Copper(II) | [Cu(L)(H₂O)₂] where L is the Schiff base | researchgate.net |

| This compound and 3,4-difluoroaniline | Nickel(II) | [Ni(L)(H₂O)₂] where L is the Schiff base | researchgate.net |

| 2-Hydroxy-3-methoxybenzaldehyde (B140153) and L-Serine | Copper(II), Nickel(II), Cobalt(II) | Metal complexes with 1:1 stoichiometry | ijert.org |

Characterization of Metal-Ligand Interactions

The interaction between the metal ion and the ligand in these coordination compounds is elucidated using various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a key tool for confirming the coordination of the ligand to the metal ion. A shift in the vibrational frequency of the C=N (azomethine) group in the IR spectrum of the complex compared to the free ligand is a strong indicator of coordination. nih.gov The disappearance of the O-H stretching vibration from the phenolic group can indicate deprotonation and coordination of the oxygen atom to the metal center. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides further insight into the structure of the complexes. In the ¹H NMR spectra of the complexes, a shift in the chemical shift of the azomethine proton can be observed upon coordination. nih.gov The disappearance of the phenolic proton signal in the complex's spectrum confirms its involvement in bonding with the metal ion. nih.gov

Electronic spectra (UV-Vis) and magnetic susceptibility measurements are employed to determine the geometry of the complexes. For instance, these studies have been used to suggest distorted square planar or tetrahedral geometries for various Cu(II), Ni(II), and Co(II) complexes. ijert.org

Formation of Hydrazone Derivatives

In addition to primary amines, this compound can also undergo condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. These compounds are characterized by the presence of a C=N-N linkage. The reaction is analogous to Schiff base formation and typically proceeds by heating the aldehyde and the hydrazine derivative in a suitable solvent. mdpi.com

Hydrazones are an important class of compounds with their own unique chemical properties and potential applications. The synthesis of hydrazone derivatives of this compound expands the range of functionalized molecules that can be accessed from this versatile starting material. For example, the reaction with quinoline-3-carbohydrazide (B3054276) leads to the formation of a Schiff base ligand containing a hydrazone moiety. mdpi.com

Spirocyclic Compound Synthesis

The synthesis of spirocyclic compounds, characterized by two rings sharing a single common atom, from this compound often involves a condensation reaction with an appropriate heterocyclic precursor. A notable class of spiro compounds derived from this aldehyde are spiropyrans and spirooxazines, which are of significant interest due to their photochromic properties. nih.govacs.orgrsc.org

A representative synthesis involves the reaction of an indolium salt with this compound in the presence of a base, such as piperidine, to yield a spiropyran. beilstein-journals.org For instance, the synthesis of 3-(8′-Methoxy-3,3-dimethyl-6′-nitrospiro[chromene-2′,2-indolin]-1-yl)propanoic acid involves the initial formation of an indolium bromide, which is then reacted with this compound (also known as 3-methoxy-5-nitrosalicylaldehyde) in butanone at reflux. beilstein-journals.org

The general reaction mechanism for the formation of a spiropyran from this compound and an N-substituted 2,3,3-trimethylindolenium salt proceeds via a condensation reaction. The basic conditions facilitate the deprotonation of the hydroxyl group of the aldehyde and the methyl group of the indolenium salt, leading to the formation of a reactive intermediate that undergoes intramolecular cyclization to form the spirocyclic framework.

Research has demonstrated the utility of this compound in the synthesis of various spiropyran derivatives. For example, it is a key starting material for producing ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)butanoate and 1-(3-carbomethoxypropyl)-3-3-dimethyl-8-methoxy-6-nitrospiro[2H-1]-benzopyran-2,2-indoline. asianpubs.org These compounds are part of a larger family of photochromic materials whose properties can be tuned by altering the substituents on either the indoline (B122111) or the chromene part of the molecule. rsc.org

Azo Compound Formation

The presence of a phenolic hydroxyl group makes this compound a suitable substrate for azo coupling reactions. This reaction involves the electrophilic substitution of an aromatic ring with a diazonium salt, leading to the formation of an azo compound, which contains the characteristic -N=N- functional group.

The reactivity of the benzene (B151609) ring in this compound towards azo coupling is influenced by the electronic effects of its substituents. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing, while the nitro and aldehyde groups are deactivating and meta-directing. The coupling reaction is therefore expected to occur at the position para to the hydroxyl group and ortho to the methoxy group, which is the C5 position. However, since this position is already occupied by a nitro group, the coupling will be directed to the available ortho position relative to the hydroxyl group, which is activated by both the hydroxyl and methoxy groups.

The general procedure for the formation of an azo compound from this compound involves the diazotization of a primary aromatic amine, such as aniline (B41778) or a substituted aniline, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This is followed by the coupling of the resulting diazonium salt with an alkaline solution of this compound. The alkaline conditions are necessary to deprotonate the phenolic hydroxyl group, thereby increasing the electron density of the aromatic ring and facilitating the electrophilic attack by the diazonium ion.

A specific example is the synthesis of an azo dye by coupling diazotized p-anisidine (B42471) with this compound. In this reaction, p-anisidine is first converted to its diazonium salt, which is then added to a cooled, alkaline solution of this compound. The resulting azo compound precipitates from the solution and can be purified by recrystallization. The product of such a reaction would be 2-hydroxy-3-methoxy-5-nitro-6-((4-methoxyphenyl)diazenyl)benzaldehyde. The resulting azo dyes often exhibit strong colors and are of interest for various applications, including as colorants and in the development of functional materials.

Investigative Research on Biological Activities of 2 Hydroxy 3 Methoxy 5 Nitrobenzaldehyde and Its Functional Derivatives

Antimicrobial Efficacy Studies

The antimicrobial potential of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde and its derivatives has been a key focus of scientific investigation. Research has explored its effectiveness against a spectrum of bacteria and fungi, revealing insights into its mechanism of action.

Antibacterial Activity

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available research, studies on its derivatives, particularly Schiff bases, have demonstrated notable antibacterial activity. For instance, Schiff bases synthesized from this compound have been tested against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa oatext.com.

A study on derivatives of the related compound 2-hydroxy-3,5-dinitrobenzaldehyde revealed significant antibacterial action. One such derivative exhibited an MIC of 10 μg/mL against both Staphylococcus aureus and Escherichia coli, which is comparable to the standard antibiotic Gentamicin oatext.com. This suggests that the core structure, when functionalized, can yield potent antibacterial agents.

Another related isomer, 2-hydroxy-4-methoxybenzaldehyde (B30951), has been shown to have an MIC of 1024 µg/ml against Staphylococcus aureus. This indicates that the benzaldehyde (B42025) scaffold itself possesses inherent, albeit moderate, antibacterial properties.

Antifungal Activity

The antifungal properties of benzaldehyde derivatives have been more extensively characterized. The closely related compound, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which lacks the nitro group, has demonstrated potent antifungal activity. It was categorized as a Group A benzaldehyde with a Minimum Inhibitory Concentration (MIC) ranging from 0.5 to 1.0 mM against a panel of six filamentous fungi oatext.com. Specifically, its MIC was determined to be 0.67 mM, showcasing more than three-fold greater antifungal activity compared to 2,3-dimethoxybenzaldehyde (B126229) oatext.com.

Furthermore, derivatives of 2-hydroxy-3,5-dinitrobenzaldehyde have shown considerable efficacy against fungal pathogens. Certain derivatives displayed an MIC of 20 μg/mL against Candida albicans, equivalent to the standard antifungal drug Fluconazole oatext.com. Schiff bases derived from this compound have also been evaluated against Candida albicans, Aspergillus niger, and Aspergillus clavatus oatext.com.

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of this compound and its analogs is believed to be multifaceted. One proposed mechanism for the antibacterial activity of this compound is its ability to bind to metal ions, which can be crucial for bacterial enzyme function.

Broader studies on benzaldehydes suggest that their antifungal action stems from the disruption of cellular antioxidation processes oatext.com. Research on the isomer 2-hydroxy-4-methoxybenzaldehyde indicates that it can compromise the bacterial cell membrane, leading to the leakage of intracellular components nih.gov. The presence of an ortho-hydroxyl group on the aromatic ring is considered a key structural feature that enhances the antifungal activity of these compounds oatext.com.

Anticancer and Cytotoxic Potential

In addition to its antimicrobial properties, this compound and its derivatives have emerged as subjects of interest in cancer research due to their cytotoxic effects on various cancer cell lines.

Cytotoxicity Evaluation against Cancer Cell Lines

Research has more extensively explored the cytotoxic potential of Schiff base derivatives of nitrobenzaldehydes. For instance, a Schiff base derived from a nitrobenzaldehyde exhibited an IC50 value of 446.68 µg/mL against tongue squamous cell carcinoma fibroblasts nih.govnih.gov. Another study focusing on Schiff bases of 2,4-dihydroxy benzaldehyde identified a derivative with a potent IC50 of 4.85 µM against PC3 prostate cancer cells.

Furthermore, metal complexes of Schiff bases derived from the related 2-hydroxy-5-methoxy-3-nitrobenzaldehyde (B183026) have shown promising anticancer activity. The nickel(II) complex of one such Schiff base displayed IC50 values of 28.33 µM and 34.4 µM against HeLa (cervical cancer) and HCT-116 (colon cancer) cell lines, respectively.

The table below summarizes the cytotoxic activity of various derivatives of related benzaldehydes against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Schiff base of a nitrobenzaldehyde | Tongue Squamous Cell Carcinoma Fibroblasts | 446.68 µg/mL | nih.govnih.gov |

| Schiff base of 2,4-dihydroxy benzaldehyde | PC3 (Prostate Cancer) | 4.85 µM | |

| Ni(II) complex of a Schiff base of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde | HeLa (Cervical Cancer) | 28.33 µM | |

| Ni(II) complex of a Schiff base of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde | HCT-116 (Colon Cancer) | 34.4 µM |

Induction of Apoptotic Pathways

The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. The isomer 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is known to induce apoptosis, contributing to its inhibitory effect on cancer cell growth biosynth.com.

Mechanistic studies on related compounds provide further insight. For example, a Schiff base derived from a nitrobenzaldehyde was found to induce apoptosis, as evidenced by nuclear fragmentation and membrane blebbing in treated cancer cells nih.govnih.gov. The anticancer mechanism of these Schiff bases is often attributed to the presence of the azomethine group (-HC=N-).

More detailed investigations into the apoptotic pathways induced by related compounds have been conducted. For instance, 2-methoxyestradiol (B1684026) derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and the activation of caspases nih.gov. Similarly, aspirin-conjugated chalcone (B49325) derivatives have been found to promote apoptosis in HeLa cells through mitochondria-mediated pathways nih.gov. While these studies are not on the exact target compound, they suggest that a similar mechanism of apoptosis induction may be at play for this compound and its derivatives.

Role of Metal Complexation in Enhancing Therapeutic Efficacy

The therapeutic efficacy of compounds can be significantly influenced by their interaction with metal ions. The coordination of metal ions with ligands like this compound can lead to the formation of metal complexes with enhanced biological activities. This enhancement is often attributed to changes in properties such as lipophilicity, which can improve the transport of the compound across biological membranes.

This compound itself is utilized in the synthesis of various biologically active molecules and receptors. chemicalbook.comfishersci.ca For instance, it is a precursor in creating zinc-selective spiropyran-based fluorescent and photoregenerable receptors. chemicalbook.comfishersci.ca The antibacterial activity of this molecule is linked to its capacity to bind with metal ions like Cu(II), Fe(III), and Mn(IV). biosynth.com

Studies on related structures, such as 2-Hydroxy-3-methoxybenzaldehyde (B140153) semicarbazone (HMBS), have shown that coordination with metal ions can bolster their biological effectiveness. This is achieved by increasing their activity and lipophilicity, while also potentially reducing side effects and drug resistance. mdpi.com Schiff bases derived from this compound have been used to prepare copper(II) and nickel(II) complexes, highlighting the versatility of this compound in forming metal complexes with potential therapeutic applications. researchgate.net

Enzyme Inhibition Studies

The investigation of enzyme inhibition is a critical area of research for developing new therapeutic agents. Derivatives of this compound have been studied for their inhibitory effects on several key enzymes.

Catechol-O-methyltransferase (COMT) Inhibition in Related Derivatives

Catechol-O-methyltransferase (COMT) is an important enzyme involved in the metabolism of catecholamine neurotransmitters. portlandpress.com Its inhibition is a key strategy in the treatment of conditions like Parkinson's disease. nih.gov Compounds containing a nitrocatechol moiety, which is structurally related to this compound, are often potent COMT inhibitors. portlandpress.comnih.gov The presence of electron-withdrawing groups, particularly nitro groups, on the catechol ring has been observed to significantly enhance the inhibitory activity against COMT. portlandpress.com

Research on nitrocatechol derivatives has demonstrated their potent inhibitory effects on COMT, with inhibition constants (Ki) in the nanomolar range. portlandpress.com For example, nitrocatechol derivatives of chalcone have been synthesized and shown to be high-potency in vitro inhibitors of rat liver COMT, with IC50 values ranging from 0.07 to 0.29 μM. benthamdirect.com Furthermore, a series of nitrocatechol pyrazoline derivatives exhibited effective COMT inhibitory activity, with IC50 values between 0.048 to 0.21 μM. acs.org

Probing Catalytic Mechanisms using Chromophoric Properties

The chromophoric nature of nitrocatechol derivatives, which gives them color, can be exploited to study enzyme mechanisms. The distinct absorption spectra of these compounds can change upon binding to an enzyme or during a catalytic reaction, providing a visual or spectrophotometric method to monitor these processes.

For example, the reaction of trichloromethylperoxyl radicals with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) produces a transient species with a distinct absorption maximum, which allows for the study of the reaction kinetics using techniques like pulse radiolysis. researchgate.net This property is valuable for understanding the free radical scavenging mechanisms of such phenolic compounds.

Antioxidant Activity Investigations

Oxidative stress is implicated in a wide range of diseases, making the search for effective antioxidants a key research focus. researchgate.net Phenolic compounds, including derivatives of 2-methoxyphenol, are known for their antioxidant properties. researchgate.net The antioxidant activity of these compounds is often evaluated using assays such as DPPH, ABTS, and ORAC. researchgate.net

While direct studies on the antioxidant activity of this compound are limited, the presence of a phenolic hydroxyl group suggests potential for free radical scavenging. The electron-withdrawing nature of the nitro group, however, may influence this activity. copernicus.org The hydroxyl group in nitrocatechols is affected by the electron-withdrawing effect of the nitro group, which weakens the O-H bond and can influence its reactivity towards radicals. copernicus.orgcopernicus.org

Anti-inflammatory Properties

Azo compounds, which can be synthesized from derivatives of 2-hydroxy-3-methoxybenzaldehyde, have been reported to possess diverse biological activities, including anti-inflammatory properties. researchgate.net For instance, a new azoaldehyde, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, was synthesized from 2-hydroxy-3-methoxybenzaldehyde and has been used to prepare other biologically active molecules. researchgate.net While this indicates a potential pathway to anti-inflammatory agents starting from the core structure, direct evidence for the anti-inflammatory properties of this compound itself is not extensively documented in the reviewed literature.

Applications in Materials Science and Technology Research

Development of Fluorescent Probes and Receptors

The specific arrangement of functional groups on the 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde ring makes it an ideal precursor for the synthesis of complex sensor molecules. These molecules are designed to detect the presence of specific ions or molecules by exhibiting a change in their fluorescent properties.

A significant application of this compound is in the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptors. researchgate.netsci-hub.se Spiropyrans are a class of photochromic molecules that can switch between two different isomers—a colorless, non-fluorescent spiropyran (SP) form and a colorful, fluorescent merocyanine (B1260669) (MC) form—upon stimulation by light or other triggers.

Researchers utilize this compound to construct spiropyran systems where the binding of a zinc ion (Zn²⁺) induces this transformation, leading to a detectable fluorescent signal. The methoxy (B1213986) group at the 3-position and the hydroxyl group at the 2-position of the benzaldehyde (B42025) precursor play a crucial role in creating a specific binding pocket for the zinc ion, enhancing the selectivity of the sensor. researchgate.net This has led to the development of probes that can trace endogenous zinc ions within biological systems, which is vital for understanding the role of zinc in various physiological and pathological processes. wseas.com

The general synthesis strategy involves the condensation of this compound with an appropriate indoline (B122111) salt. This reaction forms the core spiropyran structure, which can then be evaluated for its ion-sensing capabilities.

Table 1: Synthesized Spiropyran Derivatives from this compound

| Derivative Name | Precursors | Application |

|---|---|---|

| Zinc-selective spiropyran-based receptor | This compound, Indoline derivatives | Fluorescent and photoregenerable sensing of Zn²⁺ ions researchgate.netsci-hub.se |

| Ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)butanoate | This compound, Indoline butanoate derivative | Intermediate for functional materials researchgate.netsci-hub.se |

| 1-(3-carbomethoxypropyl)-3-3-dimethyl-8-methoxy-6-nitrospiro[2H-1]-benzopyran-2,2-indoline | This compound, Indoline carbomethoxypropyl derivative | Intermediate for functional materials researchgate.netsci-hub.se |

Semiconductor Material Development

While direct experimental application of this compound in semiconductor devices is not widely documented, theoretical studies indicate its potential in this field. The electronic properties of materials derived from this aldehyde are of significant interest.

Computational studies using Density Functional Theory (DFT) have been performed on Schiff bases synthesized from this compound. wseas.com These studies calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines a material's electronic and optical properties, and it is fundamentally related to the band gap in solid-state semiconductor physics. For a Schiff base derived from this aldehyde, a HOMO-LUMO energy band gap has been calculated to be as low as 1.34 eV, a value that falls within the range of some semiconductor materials. wseas.com This theoretical finding suggests that derivatives of this compound could be engineered to have semiconductor properties, opening avenues for future research in organic electronics.

Novel Material Exploration (e.g., dyes, polymers)

The reactive nature of this compound makes it a valuable starting material for the exploration of novel materials, particularly in the realm of dyes and complex organic molecules. Its derivatives often exhibit interesting photochromic and solvatochromic properties.

The synthesis of spiropyrans, as discussed in section 6.1.1, is a prime example of creating novel dyes. acs.org These molecules can undergo reversible color changes, making them suitable for applications in smart materials, optical data storage, and security inks.

Furthermore, this compound is used to synthesize various Schiff bases through condensation reactions with primary amines. researchgate.net These Schiff bases themselves are a class of compounds with diverse applications. For instance, new azo Schiff bases have been prepared from the related compound o-vanillin, creating novel azoaldehydes that serve as platforms for biologically active molecules. nih.govnih.gov The presence of the nitro group on the this compound structure further influences the electronic properties of the resulting Schiff base dyes, often leading to enhanced or different functionalities compared to their non-nitrated counterparts.

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are essential for modern photonics and optoelectronics, finding use in technologies like frequency conversion, optical switching, and data processing. Organic materials, particularly those with electron-rich and electron-poor groups connected by a π-conjugated system, are promising candidates for NLO applications.

Schiff bases derived from this compound are being actively investigated for their NLO properties. The structure of this aldehyde provides an intrinsic donor-acceptor framework, where the hydroxyl and methoxy groups act as electron donors and the nitro group serves as a strong electron acceptor, all attached to a benzene (B151609) ring. This electronic asymmetry is a key requirement for second-order NLO activity.

Theoretical studies on Schiff bases derived from this compound have calculated significant first static hyperpolarizability (β) values, which is a measure of a molecule's NLO response. wseas.com For example, one such Schiff base was found to have a hyperpolarizability of 29273.7 x 10⁻³³ esu, indicating a strong NLO effect. wseas.com Research on similar structures, such as Schiff bases from 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, has resulted in the successful growth of NLO crystals that exhibit second-harmonic generation (SHG), a key NLO phenomenon. researchgate.netresearchgate.net The combination of the intramolecular charge transfer characteristics and the ability to form ordered crystalline structures makes these materials highly promising for the development of new NLO devices.

Table 2: Calculated NLO Properties of a Schiff Base Derived from this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | 1.34 eV | Indicates potential for electronic applications wseas.com |

| First Static Hyperpolarizability (β) | 29273.7 x 10⁻³³ esu | Suggests a strong nonlinear optical response wseas.com |

Catalytic Applications of 2 Hydroxy 3 Methoxy 5 Nitrobenzaldehyde Derivatives

Metal Complexes as Catalysts in Organic Reactions

Schiff base complexes derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde and its analogues are instrumental as catalysts in a variety of organic transformations. The electronic properties of the ligand, influenced by substituents like the nitro group, and the choice of the central metal ion are key factors in determining the catalytic behavior and efficacy of these complexes. researchgate.netresearchgate.net

Epoxidation Reactions

Metal complexes with Schiff base ligands derived from salicylaldehyde (B1680747) analogues have demonstrated notable activity in the epoxidation of olefins. For instance, manganese(III) complexes of Schiff bases derived from a closely related compound, 2-hydroxy-3-methoxy-5-methylbenzaldehyde, have been shown to effectively catalyze the epoxidation of styrene (B11656) to styrene oxide. mdpi.com

Similarly, oxidovanadium(V) complexes with chiral Schiff base ligands, including those with a nitro substituent on the salicylaldehyde ring, are active catalysts for the epoxidation of substrates like styrene and cyclohexene (B86901) using oxidants such as aqueous hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). mdpi.com Nickel(II) Schiff-base complexes have also been studied for styrene epoxidation, achieving high conversion rates. researchgate.net The choice of oxidant can influence selectivity; in the case of oxidovanadium(V) catalysts with cyclohexene, H₂O₂ tends to favor the formation of cyclohexene oxide. mdpi.com

Oxidation Reactions

The catalytic utility of these complexes extends to a broader range of oxidation reactions. An iron(III) complex formed with o-vanillin (the non-nitrated parent compound) acts as an efficient catalyst for the oxidation of cyclohexane (B81311) under mild conditions, yielding cyclohexanol (B46403) and cyclohexanone (B45756) with hydrogen peroxide. rsc.org

Furthermore, manganese(III) complexes have been reported to catalyze the aerobic oxidation of substrates such as 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. mdpi.com In the oxidation of cyclohexene with oxidovanadium(V) Schiff base complexes, using TBHP as the oxidant preferentially yields the allylic oxidation product, 2-cyclohexene-1-one, over the epoxide. mdpi.com This demonstrates that selectivity between C-H bond oxidation and C=C bond epoxidation can be controlled. Vanadium-based nanocatalysts derived from 5-nitro-salicylaldehyde have also been used for the chemoselective oxidation of thiols to disulfides and sulfides to sulfoxides. researchgate.net

Proton Reduction Catalysis

A significant application of these derivatives is in the field of renewable energy, specifically in the electrocatalytic generation of hydrogen from protons. Cobalt(III) complexes containing dinitro-derivatized Schiff-base ligands have been identified as active catalysts for proton reduction, operating at low overpotentials. researchgate.netsigmaaldrich.com These molecular catalysts facilitate the hydrogen evolution reaction (HER), a critical process for developing a hydrogen-based energy economy. nih.govuu.nl The mechanism often involves the reduction of the metal center, followed by protonation to form a metal-hydride intermediate, which then releases dihydrogen. nih.govuu.nl The catalytic activity is observed at potentials around -0.96 V vs Fc⁺/Fc, corresponding to an overpotential of just 120 mV. researchgate.netresearchgate.net

Ring Opening Polymerization (ROP) of Cyclic Esters

Metal complexes of Schiff base ligands are effective initiators for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactic acid (PLA). nih.gov Aluminum complexes with salen-type ligands (a class of Schiff bases) have shown high activity and stereoselectivity in the ROP of lactide. rsc.org By modifying the substituents on the Schiff base ligand, the properties of the resulting polymer can be controlled.

Nickel(II) and bimetallic Nickel(II)-Samarium(III) complexes based on salen-type ligands derived from a 3-methoxysalicylaldehyde have been used to catalyze the solvent-free melt ROP of L-lactide, producing polymers with moderate molecular weights and narrow distributions. rsc.org These findings establish that metal complexes of Schiff bases derived from substituted salicylaldehydes are a versatile and effective class of catalysts for ROP.

Evaluation of Catalytic Efficiency and Selectivity

The performance of these catalysts is evaluated based on their efficiency (e.g., yield, conversion, turnover frequency) and selectivity (chemo-, regio-, and stereoselectivity).

Oxidation/Epoxidation: In styrene epoxidation using a water-soluble nickel(II) Schiff-base complex, a styrene conversion of 94% and an epoxide selectivity of 58% were achieved. researchgate.net For the oxidation of cyclohexane with an iron(III) o-vanillin complex, yields of up to 37% have been reported. rsc.org The selectivity of oxidovanadium(V) catalysts in cyclohexene oxidation was found to be highly dependent on the oxidant, with TBHP leading to higher selectivity for the allylic ketone compared to the epoxide. mdpi.com

Ring Opening Polymerization: Aluminum complexes with chiral salen ligands have demonstrated high stereoselectivity in the ROP of rac-lactide, achieving an isotactic polylactide with a probability of meso linkages (Pm) of 0.91, indicating excellent control over the polymer's microstructure. rsc.org The polymerizations are often "living," characterized by narrow molecular weight distributions (PDI ≈ 1.06) and a linear relationship between molecular weight and monomer conversion. nih.gov

Proton Reduction: The efficiency of cobalt-based proton reduction catalysts is measured by their turnover frequency (TOF). Experimental TOFs of up to 7 s⁻¹ have been observed, with theoretical maximum TOFs calculated to be as high as 4,100 s⁻¹. researchgate.netresearchgate.net

The following table summarizes representative catalytic performance data for related Schiff base complexes:

| Reaction Type | Catalyst Type | Substrate | Metric | Value | Reference |

|---|---|---|---|---|---|

| Epoxidation | Nickel(II) Schiff-base | Styrene | Conversion | 94% | researchgate.net |

| Epoxidation | Nickel(II) Schiff-base | Styrene | Selectivity (Epoxide) | 58% | researchgate.net |

| Oxidation | Iron(III) o-vanillin | Cyclohexane | Yield | up to 37% | rsc.org |

| ROP | Aluminum Salen | rac-Lactide | Stereoselectivity (Pm) | 0.91 | rsc.org |

| Proton Reduction | Cobalt(III) Schiff-base | Protons (from acid) | Overpotential | 120 mV | researchgate.netresearchgate.net |

| Proton Reduction | Cobalt(III) Schiff-base | Protons (from acid) | Turnover Frequency (TOF) | 7 s⁻¹ | researchgate.netresearchgate.net |

Correlation between Electrical Properties and Catalytic Efficiency

A strong correlation often exists between the electronic properties of the metal complex and its catalytic performance. The redox potential of the metal center, which is influenced by the electron-donating or electron-withdrawing nature of the Schiff base ligand, can serve as a key descriptor of catalytic activity. mdpi.combris.ac.uk

For a series of manganese(II) complexes, a clear linear relationship was established between the catalyst's oxidation potential (Epa for the MnIII/MnII couple) and its activity in H₂O₂ dismutation and morin (B1676745) oxidation. mdpi.com Complexes with higher (more positive) redox potentials exhibited higher reaction rates. This indicates that the catalytic activity can be systematically tuned by modifying the electronic properties of the ligand. mdpi.com Theoretical studies on Schiff bases derived directly from this compound have calculated electronic properties such as the HOMO-LUMO energy gap, which provides insight into the molecule's electronic structure and potential reactivity. wseas.comscispace.com

The table below illustrates the observed correlation between the oxidation potential and the catalytic rate for a series of manganese complexes in an oxidation reaction. mdpi.com

| Manganese Complex Ligand Substituent | Oxidation Potential (Epa, mV vs SCE) | Observed Rate Constant (k_obs, s⁻¹) | Reference |

|---|---|---|---|

| Benzimidazolyl | 388 | ~0.0002 | mdpi.com |

| N-methylbenzimidazolyl | 525 | ~0.0004 | mdpi.com |

| Thiazolyl | 690 | ~0.0007 | mdpi.com |

| Pyridyl | 850 | ~0.0016 | mdpi.com |

| 4-methylpyridyl | 948 | ~0.0022 | mdpi.com |

This direct relationship underscores the principle that designing more efficient catalysts can be achieved through the rational tuning of the electronic environment provided by the ligand.

Advanced Analytical Methodologies for Research on 2 Hydroxy 3 Methoxy 5 Nitrobenzaldehyde

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and its derivatives, as well as for monitoring reaction progress and assessing purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of derivatives of this compound, such as Schiff bases. The synthesis of these derivatives often results in a mixture of products, by-products, and unreacted starting materials. HPLC allows for the efficient separation and quantification of these components.

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of salicylaldehyde (B1680747) derivatives. sielc.com In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase. For instance, a C18 column is a popular choice for the stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of compounds with varying polarities.

For example, in the analysis of nitrated salicylaldehyde products, HPLC can be used to separate isomers such as 3- and 5-nitrosalicylaldehyde. researchgate.net Detection is typically achieved using a UV-Vis detector, as the aromatic nature of these compounds leads to strong absorbance in the UV region. researchgate.net The choice of wavelength for detection is critical for sensitivity and selectivity. For salicylaldehyde derivatives, wavelengths around 280 nm, 330 nm, and 380 nm have been found to be effective. researchgate.net Fluorescence detection can also be utilized for enhanced sensitivity for certain derivatives. farmaciajournal.comresearchgate.net

The following table illustrates a hypothetical HPLC method for the analysis of a reaction mixture containing a Schiff base derivative of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm and 350 nm |

| Injection Volume | 10 µL |

This table represents a typical set of starting conditions for method development and would require optimization for a specific derivative.

Thermal Analysis for Stability and Transformation Studies

Thermal analysis techniques are indispensable for evaluating the thermal stability and decomposition behavior of this compound and its metal complexes.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for studying the decomposition patterns of compounds and the thermal stability of metal complexes derived from this compound.

For instance, in the study of Schiff base metal complexes, TGA can reveal the presence of coordinated or lattice water molecules by showing a mass loss at relatively low temperatures (typically below 150 °C). primescholars.commdpi.com The subsequent decomposition steps at higher temperatures correspond to the loss of organic ligands, providing insights into the stoichiometry of the complex. nih.govresearchgate.net The final residue at the end of the TGA experiment is often the metal oxide, which can be confirmed by techniques like IR spectroscopy. mdpi.com

The kinetic parameters of the decomposition process, such as the activation energy, can be calculated from TGA data using methods like the Coats-Redfern equation. nih.gov This information is valuable for understanding the mechanism of thermal decomposition.

Below is an example of TGA data for a hypothetical metal complex of a Schiff base derived from this compound.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 80 - 120 | 5.0 | Loss of lattice water molecules |

| 150 - 250 | 10.0 | Loss of coordinated water molecules |

| 250 - 400 | 45.0 | Decomposition of the organic ligand |

| > 400 | - | Stable metal oxide residue |

This is an illustrative table; actual values would depend on the specific metal complex.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting, crystallization, and decomposition.

In the context of nitro-substituted compounds, DSC is a critical tool for assessing thermal hazards. unicam.it The thermograms of such compounds can show exothermic decomposition events, and the onset temperature of this exotherm is an indicator of the compound's thermal stability. unicam.it A lower onset temperature suggests a less stable compound.

For metal complexes of salicylaldehyde derivatives, DSC can be used in conjunction with TGA to provide a more complete picture of the thermal events. For example, a mass loss observed in TGA can be correlated with an endothermic or exothermic peak in the DSC curve, helping to identify the nature of the transition. The study of cobalt(II) complexes with substituted salicylaldehydes has utilized simultaneous TG-DTA (a similar technique to DSC) to elucidate multi-step decomposition pathways. researchgate.net

The following table provides representative DSC data for a nitroaromatic compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 140 | 145 | 120 (Endothermic) |

| Decomposition | 210 | 235 | -850 (Exothermic) |

This table is a generalized representation for a nitro-substituted aromatic compound.

Electrochemical and Electrical Characterization

Electrochemical and electrical characterization methods provide valuable information about the redox properties and conductivity of materials derived from this compound, particularly its metal complexes.

Impedance Spectroscopy (IS) is a powerful technique for characterizing the electrical properties of materials, including conductivity and dielectric properties. In the study of metal complexes, IS can be used to investigate their charge transport mechanisms.

For Schiff base metal complexes, IS measurements can reveal information about the bulk resistance and grain boundary effects within the material. acs.org The data is often presented as a Nyquist plot, which is a plot of the imaginary part of impedance versus the real part. The shape of the Nyquist plot can provide insights into the equivalent circuit that models the electrical behavior of the material.

For example, a semicircle in the Nyquist plot is often associated with a parallel resistor-capacitor (RC) element, which can represent the bulk properties of the material. The intercept of the semicircle with the real axis at high frequencies gives the bulk resistance, from which the conductivity can be calculated. The study of copper(I) complexes has shown the use of impedance characteristics to evaluate properties like anti-corrosion performance. acs.org

An illustrative data table for impedance spectroscopy analysis of a metal complex is shown below.

| Frequency Range | Nyquist Plot Feature | Interpretation | Bulk Resistance (Ω) |

| High to Medium | Semicircle | Bulk material properties | 1.5 x 10^6 |

| Medium to Low | Spike | Electrode polarization | - |

This is a simplified representation of IS data for a semi-conducting material.

Conclusion and Future Perspectives in the Research of 2 Hydroxy 3 Methoxy 5 Nitrobenzaldehyde

Summary of Key Research Findings

Research into 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde has primarily focused on its role as a building block for more complex molecules, particularly Schiff bases and their metal complexes. Spectroscopic techniques, including IR, 1H NMR, and mass spectrometry, have been fundamental in characterizing these novel compounds. researchgate.netchemicalbook.comresearchgate.net

A significant body of work has been dedicated to synthesizing Schiff bases through the condensation of this compound with various amines. researchgate.netresearchgate.net These Schiff bases, and especially their metal complexes with elements like copper(II) and nickel(II), have demonstrated notable biological activities. researchgate.net Studies have consistently shown that these derivatives possess promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netresearchgate.net It is often observed that the metal complexes exhibit enhanced biological activity compared to the parent Schiff base ligands. researchgate.net